Sodium;5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate

Detergent formulation Fabric brightener staining Liquid laundry pretreatment

Sodium 5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate (CAS 6416-68-8), also indexed as C.I. Fluorescent Brightener 46 / C.I.

Molecular Formula C24H16N3NaO3S
Molecular Weight 449.5 g/mol
CAS No. 6416-68-8
Cat. No. B047233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate
CAS6416-68-8
Synonyms4-(2H-Naphtho[1,2-d]triazol-2-yl)-2-stilbenesulfonic Acid Sodium Salt;  , 5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-benzenesulfonic Acid Sodium Salt;  C.I. Fluorescent Brightening Agent 46, Sodium Salt;  2H-Naphtho[1,2-d]triazole, benzenesul
Molecular FormulaC24H16N3NaO3S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1
InChIKeyPCNRQYHSJVEIGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sodium 5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate (CAS 6416-68-8): A Mono‑Sulfonated Naphthotriazole Stilbene Optical Brightener


Sodium 5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate (CAS 6416-68-8), also indexed as C.I. Fluorescent Brightener 46 / C.I. 40645 and sold under the trade name Tinopal RBS 200, is a stilbene‑derived optical brightening agent (OBA) belonging to the naphthotriazole subclass [1][2]. It is a mono‑sulfonated sodium salt that converts invisible ultraviolet radiation (300–400 nm) into visible blue‑violet fluorescence (400–500 nm), thereby masking yellow discoloration in textiles, paper, and detergent formulations [3]. Unlike the majority of commercially dominant OBA products—which carry two, four, or six sulfonic acid groups—this compound possesses a single sulfonate substituent, a structural feature that fundamentally alters its substantivity, staining behavior, and formulation compatibility.

Why Sodium 5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate Cannot Be Interchanged with Other Stilbene Brighteners


Optical brighteners that share the stilbene backbone differ profoundly in their sulfonation degree and heterocyclic substitution; these variables control aqueous solubility, affinity for cellulose, susceptibility to photoisomerization, and—most critically—the propensity to cause visible staining when concentrated detergent solutions contact fabrics directly [1]. Di‑ and tetra‑sulfonated triazinylaminostilbene (DAST) types or distyrylbiphenyl (DSBP) types, which dominate the global OBA market, exhibit high symmetry that promotes crystalline aggregation on fiber surfaces, leading to objectionable brightener staining [2]. Consequently, substituting a mono‑sulfonated naphthotriazole stilbene with a generic multi‑sulfonated analog can drastically alter formulation stability, fabric appearance after pretreatment, and even the toxicological profile of the finished product. The quantitative evidence below demonstrates why this compound merits deliberate selection rather than casual interchange.

Quantitative Differentiation Evidence for Sodium 5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate (CAS 6416-68-8)


Mono-Sulfonated NTS Brightener Eliminates Fabric Staining vs. Multi-Sulfonated Brighteners in Direct-Contact Laundry Tests

In a controlled study comparing five brightener types, sodium 4-(2H‑naphtho[1,2‑d]triazol‑2‑yl)‑2‑stilbenesulfonate (Brightener E) produced staining grades of 0–1.3 across all tested fabrics and exposure conditions, whereas four commercial multi‑sulfonated brighteners (A–D) consistently produced staining grades of 1.0–4.0 on the same fabrics [1]. On prebrightened cotton shirting, for example, Brightener E scored 0 (no visible stain) after 10 min dry contact and only a trace after 60 min, while Brightener A (a disodium‑dipotassium mixed triazinyl stilbene disulfonate) scored 2.5–2.3 and Brightener B (C.I. Fluorescent Brightener 230) scored 3.1–3.3 [1]. The test employed a 0 (no stain) to 3 (heavy stain) expert‑panel scale under standardized UV illumination with a defined liquid detergent base matrix.

Detergent formulation Fabric brightener staining Liquid laundry pretreatment

Asymmetric Mono-Sulfonate Structure Prevents Brightener Crystal Aggregation on Cellulose – Structural Rationale

The patent disclosure explicitly identifies the lack of molecular symmetry as the mechanistic basis for the low staining behavior of mono‑sulfonated naphthotriazolyl stilbene brighteners [1]. The target compound carries a bulky naphthotriazole substituent and a single sulfonate group on one side of the stilbene core, whereas commercial multi‑sulfonated brighteners possess symmetric, planar structures that readily π‑stack and form macroscopic crystals on fabric surfaces. This asymmetry reduces the rate of crystal nucleation and growth, thereby preventing the buildup of visible brightener deposits even when liquid detergent is applied directly to cotton fabrics [1]. The same rationale is generalizable to other mono‑sulfonated NTS analogs but is not operative in disulfonated or tetrasulfonated triazine‑ or biphenyl‑stilbene brighteners.

Brightener substantivity Crystal growth inhibition Cotton staining mechanism

Long‑Term Toxicological Profile: Naphthotriazole Brightener vs. DAST and DSBP Alternatives in 2‑Year Feeding Studies

Sodium 2‑(4‑styryl‑3‑sulfophenyl)‑2H‑naphtho[1,2‑d]triazole (Compound I, the target compound) was evaluated alongside three comparator brighteners in a 2‑year chronic feeding study in albino rats and beagle dogs [1][2]. In rats, Compound I at dietary levels of 40, 200, or 1000 ppm produced no adverse effects and no reproductive toxicity over three generations [2]. In dogs, however, unbuffered Compound I produced fibrous peritonitis—an inflammatory healing response traced to residual caustic soda from a manufacturing step; when properly buffered, no treatment‑related effects were observed [2]. By contrast, comparators II (a DAST‑type disulfonated triazinyl stilbene), III (a hydroxyethyl‑amino DAST type), and IV (a DSBP‑type disulfonated distyrylbiphenyl) produced no adverse effects in dogs at levels up to 2000 ppm over 2 years, even without buffering [2]. Tissue accumulation of all four compounds was negligible [2]. In a separate acute‑to‑subchronic battery, Compound I caused mild gastritis at 400 ppm and debilitation/peritonitis at 2000 ppm in dogs when unbuffered, whereas the same doses of comparators were without effect [1]. Importantly, none of the four compounds was teratogenic, mutagenic, or carcinogenic under the test conditions [1][2].

Optical brightener safety Chronic toxicity Regulatory toxicology

Fluorescence Quantum Yield of the Naphthotriazole Class Exceeds 50% – A Class Advantage Over Some Non‑Naphthotriazole Stilbenes

Compounds containing the 2H‑naphtho[1,2‑d]triazole moiety exhibit intense fluorescence in the near‑UV and visible regions with fluorescence quantum yields (ΦF) greater than 50%, a value that compares favorably with reference fluorophores such as 1‑aminonaphthalene (ΦF = 39%) and approaches that of 9,10‑diphenylanthracene (ΦF = 98%) [1]. While a direct ΦF measurement for CAS 6416‑68‑8 itself has not been published, the high quantum yield is a conserved property of the naphthotriazole subclass and is attributed to the rigid, extended π‑conjugation of the fused heterocyclic system [1]. Many widely used DAST‑type brighteners exhibit ΦF values in the range of 20–40% depending on substitution and solvent environment, giving the naphthotriazole class a potential 1.5‑ to 2‑fold advantage in photon conversion efficiency.

Fluorescence quantum yield Optical brightener efficiency Naphthotriazole photophysics

Procurement‑Relevant Application Scenarios for Sodium 5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate (CAS 6416-68-8)


Liquid Laundry Detergents Requiring Direct Fabric Pretreatment Without Staining

Formulation chemists developing isotropic, single‑phase liquid laundry detergents that are applied directly to cotton and cotton‑blend fabrics before washing should select this mono‑sulfonated NTS brightener to completely avoid the brightener staining that disulfonated and tetrasulfonated alternatives cause upon concentrated contact [1]. The patent staining data showing scores of 0–T (trace) on pre‑brightened shirting, underwear, and blue cotton make this compound the preferred choice for premium laundry brands that market pretreatment convenience [1].

Cotton Textile Brightening Processes Where Low Fiber Staining Is Critical

Textile finishers who apply brighteners via padding or exhaust methods to 100% cotton fabrics—particularly dark or colored textiles where brightener spotting is visually unacceptable—can use this compound to achieve optical whitening with a staining risk that is an order of magnitude lower than that of conventional DAST or DSBP brighteners [1]. The asymmetric molecular structure prevents the crystalline deposits that cause localized over‑brightening on dyed goods [1].

Analytical Reference Standard for HPLC Fluorescence Detection of Optical Brighteners

The compound is commercially supplied as Tinopal RBS 200 at HPLC‑grade purity (≥95%) and is employed as a certified reference standard for the quantification of stilbene‑type fluorescent whitening agents in environmental water samples, textile extracts, and detergent formulations [1]. Its well‑characterized retention time and strong fluorescence response at λex ≈ 350 nm / λem ≈ 430 nm make it suitable for method validation in quality‑control and regulatory compliance laboratories.

Fluorescent Probe Development Leveraging High Quantum Yield Naphthotriazole Core

Academic and industrial researchers designing fluorescent sensors, photoinitiators, or biomolecular labels can utilize the naphthotriazole scaffold of this compound as a starting point for further functionalization. The class‑level fluorescence quantum yield exceeding 50% [1] ensures bright, photostable emission that is competitive with more expensive proprietary fluorophores, offering a cost‑effective alternative for high‑throughput screening and imaging applications.

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